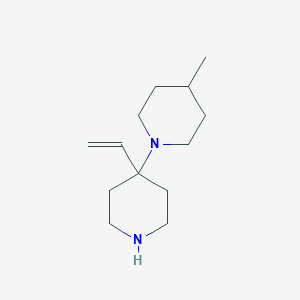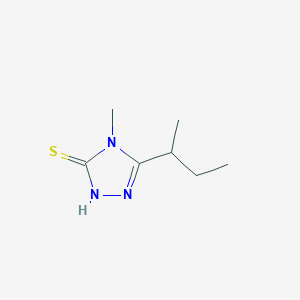
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further functionalized to introduce the methyl groups at the desired positions .
Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient formation of piperidine rings with high yields . Additionally, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines to form piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactions and efficient catalysts, such as rhodium complexes, can enhance the yield and purity of the final product . These methods are designed to be cost-effective and scalable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine rings makes it susceptible to nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the piperidine rings .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield piper
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
IREOBIMJNQEFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2CCC(NC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)


![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)

![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)


